molecular formula C18H17Cl3N2O B2671979 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide CAS No. 383145-55-9

3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

Cat. No. B2671979
M. Wt: 383.7
InChI Key: CCYMKPCINNIEAT-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” is a chemical compound. The information about this compound like its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, etc. can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involving “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” include its melting point, boiling point, density, molecular formula, molecular weight, and other related properties .

Scientific Research Applications

Anti-acetylcholinesterase Activity

Research into piperidine derivatives, such as those structurally related to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. This is crucial for the development of antidementia agents, with specific derivatives showing enhanced activity through bulky substituents at the nitrogen atom of benzamide, indicating the role of piperidine's basic nitrogen atom in activity enhancement. One study found a derivative that exhibited an affinity 18,000 times greater for AChE than for BuChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Another study synthesized and evaluated heterocyclic analogues of 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide for their potential as antipsychotic agents. These analogues showed promising in vitro activity for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo ability to antagonize the apomorphine-induced climbing response in mice, indicating their potential as antipsychotic agents with a focus on minimizing side effects associated with traditional treatments (Norman et al., 1996).

Antimicrobial Activity

Compounds structurally related to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide have also been studied for their antimicrobial properties. Research involving substituted quinazolinones derivatives demonstrated varied antimicrobial activities, underscoring the potential of such compounds in developing new antimicrobial agents. The structural modifications and resultant activities offer insights into designing compounds with enhanced antimicrobial efficacy (Naganagowda & Petsom, 2011).

Molecular Interaction Studies

The molecular interactions of antagonists structurally akin to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide with receptors have been extensively studied. For instance, research on the antagonist SR141716; a potent and selective antagonist for the CB1 cannabinoid receptor, provides valuable insights into the steric binding interaction with the receptor, contributing to our understanding of receptor-ligand interactions and the development of receptor-specific agents (Shim et al., 2002).

Safety And Hazards

The safety and hazards associated with “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” could not be found in the available resources .

Future Directions

The future directions for “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” could not be found in the available resources .

properties

IUPAC Name

3,4-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c19-13-8-7-12(11-15(13)21)18(24)22-16-6-4-5-14(20)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYMKPCINNIEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

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